molecular formula C17H12N2O2S B2808212 4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide CAS No. 2379989-25-8

4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide

Cat. No.: B2808212
CAS No.: 2379989-25-8
M. Wt: 308.36
InChI Key: GQVOBIPXGSSAFG-UHFFFAOYSA-N
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Description

“4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide” is a chemical compound with the molecular formula C17H12N2O2S and a molecular weight of 308.36. It contains a thiophene nucleus, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives like “this compound” often involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The synthesis of cyanoacetamide derivatives, which are important precursors for heterocyclic synthesis, can be carried out in several ways, including the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiophene ring, a furan ring, a benzamide group, and a cyano group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .

Scientific Research Applications

Synthesis and Characterization

  • Novel Synthesis Approaches : Compounds similar to 4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide have been synthesized using multi-step reactions from corresponding furan and thiophene carboxaldehydes or carboxylic acids (Racané et al., 2003). This demonstrates the complexity and versatility in the synthesis of such compounds.
  • Antimicrobial Activity : A study synthesized 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, revealing their potential for antimicrobial applications (Arora et al., 2013).

Photophysical Properties

  • Photoinduced Reactions : Tertiary cyanopropargylic alcohols have been used to synthesize 4-cyano-5-thienylfuran-3(2 Н )-ones, which are then hydrolyzed to form related amides, indicating the potential for photochemical applications (Mal’kina et al., 2013).
  • Luminescence Properties : The introduction of methoxy and cyano groups to thiophenyl moieties in certain compounds has shown significant effects on luminescence properties, which could be relevant in material sciences (Kim et al., 2021).

Medical Imaging Applications

  • PET Imaging of Microglia : A compound, [11C]CPPC, which shares structural similarities, has been used as a PET radiotracer for imaging microglia and studying neuroinflammation (Horti et al., 2019).

Future Directions

Thiophene and its derivatives, including “4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide”, have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

4-cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S/c18-9-12-3-5-13(6-4-12)17(20)19-10-15-8-14(11-22-15)16-2-1-7-21-16/h1-8,11H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVOBIPXGSSAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)CNC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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